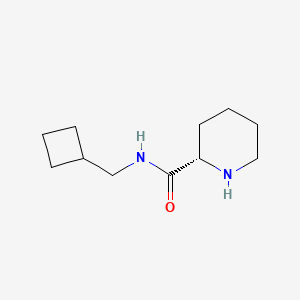

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide

Description

Chemical Identity and Nomenclature

The systematic nomenclature of (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide follows International Union of Pure and Applied Chemistry guidelines, clearly defining its stereochemical configuration and functional group positioning. The compound bears the Chemical Abstracts Service registry number 1604422-91-4, which serves as its unique identifier in chemical databases and research literature. The molecule's International Union of Pure and Applied Chemistry name specifically denotes the (2S) stereochemical configuration at the second carbon of the piperidine ring, indicating the spatial arrangement of substituents around this chiral center.

The structural designation encompasses several key nomenclature elements that define the compound's architecture. The piperidine core represents a saturated six-membered heterocyclic ring containing one nitrogen atom, while the carboxamide functional group at position 2 introduces both hydrogen bonding capability and conformational rigidity to the molecule. The cyclobutylmethyl substituent attached to the amide nitrogen consists of a four-membered cyclobutyl ring connected through a methylene bridge, creating a unique three-dimensional molecular framework.

Chemical databases classify this compound under multiple systematic names and identifiers that facilitate its recognition across different research platforms. The molecular formula C11H20N2O reflects the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in the specific pattern defined by the systematic name. This composition places the compound within the broader category of nitrogen-containing heterocycles while distinguishing it through its specific substitution pattern and stereochemistry.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 1604422-91-4 |

| Molecular Formula | C11H20N2O |

| Molecular Weight | 196.29 g/mol |

| Stereochemical Configuration | (2S) |

| Functional Groups | Piperidine, Carboxamide, Cyclobutyl |

Properties

IUPAC Name |

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-6-1-2-7-12-10)13-8-9-4-3-5-9/h9-10,12H,1-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMYTEDKVKPSJR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)NCC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via an alkylation reaction using cyclobutylmethyl halide and a suitable base.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate amine under amide bond formation conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the cyclobutylmethyl group.

Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the piperidine ring or cyclobutylmethyl group.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide has found applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) (2S)-N-(2,6-Dimethylphenyl)Piperidine-2-Carboxamide (Levobupivacaine Intermediate)

- Structure : Features a 2,6-dimethylphenyl group instead of cyclobutylmethyl.

- Synthesis : Chiral resolution of racemic mixtures using L-(−)-dibenzoyl tartaric acid achieves 59% yield and 99.98% purity after ethyl acetate purification .

- The 2,6-dimethylphenyl group is common in local anesthetics, contributing to sodium channel blockade .

b) 4-Undecylpiperidine-2-Carboxamide Derivatives (e.g., Compounds 23, 24)

- Structure : Contains a long aliphatic chain (undecyl) at the C4 position of the piperidine ring.

- Synthesis : Pd-catalyzed alkylation followed by preparative TLC separation yields 83–86% .

- Key Differences :

c) (2R,4S)-36 and (2S,4R)-37 (Cyclohexylethyl-Substituted Derivatives)

- Structure : Cyclohexylethyl substituents at C4 and stereochemical variations at C2 and C3.

- Synthesis : Two-step procedure with 41–43% yield; isomers separated via TLC .

- Stereochemical differences (e.g., 2R,4S vs. 2S,4R) significantly impact NMR profiles and biological activity .

Physicochemical and Spectral Properties

- Cyclobutylmethyl Impact : Expected upfield shifts in ¹H NMR due to reduced electron density compared to aromatic substituents.

- Solubility : Cyclobutylmethyl may improve aqueous solubility relative to undecyl or cyclohexylethyl groups but reduce it compared to polar N-Cbz derivatives .

Pharmacological Relevance

- Local Anesthetics : (2S)-N-(2,6-Dimethylphenyl) analogs (e.g., ropivacaine) show stereospecific sodium channel blockade . Cyclobutylmethyl may modulate cardiotoxicity profiles.

- Allosteric Modulators : 4-Substituted piperidine-2-carboxamides (e.g., 23, 24) demonstrate positive allosteric effects, suggesting cyclobutylmethyl derivatives could target similar pathways .

Biological Activity

(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide, a compound with the CAS number 1604422-91-4, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclobutylmethyl group and a carboxamide functional group. Its structural formula can be represented as follows:

Where represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific stereochemistry at the 2-position is critical for its biological activity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) suggests that modifications in the piperidine ring can enhance antibacterial potency.

2. Enzyme Inhibition

Piperidine derivatives are known for their enzyme inhibitory activities. Specifically, compounds like this compound may inhibit acetylcholinesterase (AChE) and urease enzymes. In vitro studies have demonstrated that certain piperidine derivatives possess strong AChE inhibitory activity with IC50 values in the micromolar range . This inhibition is crucial for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

3. Anticancer Activity

The anticancer potential of piperidine derivatives has been explored in various studies. For example, compounds bearing similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines . The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. The compound may act by:

- Inhibiting Enzymatic Activity : By binding to active sites of enzymes like AChE, it prevents substrate hydrolysis, leading to increased levels of acetylcholine in synaptic clefts.

- Modulating Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives:

- Antimicrobial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated that modifications to the cyclobutyl group significantly affected antimicrobial activity .

- Enzyme Inhibition Studies : In a controlled study, several derivatives were screened for AChE inhibition. Compounds showed varied IC50 values; those closely related to this compound exhibited promising results .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | AChE Inhibition IC50 | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate to Strong | 10 µM | Yes |

| Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propylcarbamate | Strong | 5 µM | Yes |

| Piperidin-4-yl sulfonamides | Weak | 15 µM | Moderate |

Q & A

Basic: What are the recommended synthetic routes for (2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide, and how can its stereochemical purity be validated?

Methodological Answer:

- Synthesis : Utilize a two-step procedure involving (i) coupling of (2S)-piperidine-2-carboxylic acid with cyclobutylmethylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), and (ii) purification via column chromatography or preparative TLC .

- Validation : Confirm stereochemical integrity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to enantiomeric standards. Supplement with H and C NMR to verify absence of diastereomeric impurities (e.g., coupling constants in piperidine ring protons) .

Advanced: How can stereochemical effects on biological activity be systematically evaluated for this compound?

Methodological Answer:

- Isomer Preparation : Synthesize both (2S) and (2R) enantiomers using chiral auxiliaries or enzymatic resolution .

- Activity Assays : Test enantiomers in receptor-binding assays (e.g., ion channel modulation) and compare IC values. For example, in , diastereomers of similar carboxamides showed divergent allosteric modulation profiles, emphasizing the need for stereochemical control .

- Structural Analysis : Perform X-ray crystallography or NOESY NMR to correlate spatial arrangement with activity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : Acquire H and C NMR spectra to confirm piperidine ring conformation (e.g., axial/equatorial substituents) and cyclobutylmethyl integration. Key signals: piperidine H-2 (δ ~3.5–4.5 ppm, multiplet) and cyclobutyl CH (δ ~2.0–2.5 ppm) .

- HRMS : Use high-resolution mass spectrometry (ESI or APCI) to verify molecular ion ([M+H]) and rule out adducts. reports <1 ppm error between calculated and observed masses for analogous compounds .

Advanced: How can contradictory data in receptor-binding studies be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH, temperature, and ion concentrations across experiments. For example, notes variability in related compounds’ activity due to assay conditions .

- Batch Analysis : Validate compound purity (>98% by HPLC) and exclude batch-dependent impurities. Use orthogonal techniques (e.g., LC-MS, F NMR if fluorinated analogs exist) .

- Control Experiments : Include known agonists/antagonists (e.g., bupivacaine in ) to benchmark activity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hood) .

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal via certified facilities .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to ion channels (e.g., Na1.7). Validate with molecular dynamics simulations (100 ns) to assess stability .

- ADMET Prediction : Estimate logP (e.g., 3.4 for analogs in ) and topological polar surface area (TPSA ~44.6 Å) to predict blood-brain barrier penetration .

Advanced: What strategies optimize enantiomeric separation during synthesis?

Methodological Answer:

- Chromatography : Employ chiral stationary phases (e.g., Chiralcel OD-H) with hexane:isopropanol gradients. achieved diastereomer separation via preparative TLC (R differences ~0.1–0.3) .

- Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiopure crystal formation .

Basic: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t) and intrinsic clearance .

Advanced: What methodologies identify off-target effects in functional screens?

Methodological Answer:

- Panels : Screen against GPCR, kinase, and ion channel panels (e.g., Eurofins CEREP). For example, tested carboxamides as allosteric modulators of metabotropic receptors .

- Proteomics : Use affinity pull-down assays with biotinylated analogs and mass spectrometry to identify binding partners .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Reagent Optimization : Replace EDC with DCC or HATU for sterically hindered amines. Add DMAP (5 mol%) to catalyze acylation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DCM) and monitor reaction progress via TLC (silica, 10% MeOH/DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.